molecular formula C6H11NO B15217034 Acetamide, N-(2-methyl-1-propenyl)- CAS No. 5202-82-4

Acetamide, N-(2-methyl-1-propenyl)-

Cat. No.: B15217034
CAS No.: 5202-82-4
M. Wt: 113.16 g/mol
InChI Key: BETWATDZFVZRJV-UHFFFAOYSA-N
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Description

N-(2-Methylprop-1-en-1-yl)acetamide is an organic compound with the molecular formula C5H9NO. It is a derivative of acetamide, where the hydrogen atom on the nitrogen is replaced by a 2-methylprop-1-en-1-yl group. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Methylprop-1-en-1-yl)acetamide can be synthesized through several methods. One common method involves the reaction of acetamide with 2-methylprop-1-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of N-(2-Methylprop-1-en-1-yl)acetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylprop-1-en-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include primary amines, carboxylic acids, and substituted amides .

Scientific Research Applications

N-(2-Methylprop-1-en-1-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methylprop-1-en-1-yl)acetamide involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Isopropylacetamide
  • N,N-Dimethylethylenediamine
  • 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide

Uniqueness

N-(2-Methylprop-1-en-1-yl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

5202-82-4

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

N-(2-methylprop-1-enyl)acetamide

InChI

InChI=1S/C6H11NO/c1-5(2)4-7-6(3)8/h4H,1-3H3,(H,7,8)

InChI Key

BETWATDZFVZRJV-UHFFFAOYSA-N

Canonical SMILES

CC(=CNC(=O)C)C

Origin of Product

United States

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